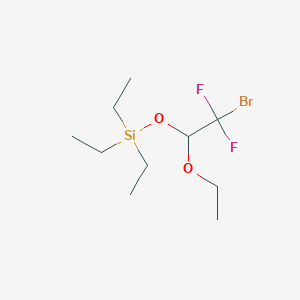
Penicillin-Streptomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicillin-Streptomycin is a widely used antibiotic combination in cell culture and microbiology. It consists of two antibiotics: penicillin, which is effective against gram-positive bacteria, and streptomycin, which targets gram-negative bacteria. This combination is particularly useful in preventing bacterial contamination in cell cultures.
Synthetic Routes and Reaction Conditions:
Penicillin: Penicillin is typically derived from the Penicillium fungi. The production involves fermentation, where the fungi are cultured in a nutrient-rich medium. The penicillin is then extracted and purified through a series of chemical processes, including precipitation and crystallization.
Streptomycin: Streptomycin is produced by the bacterium Streptomyces griseus. Similar to penicillin, it is obtained through fermentation. The bacterium is grown in a suitable medium, and the streptomycin is extracted and purified using techniques such as ion-exchange chromatography and crystallization.
Industrial Production Methods:
Penicillin: Industrial production involves large-scale fermentation in bioreactors. The process is optimized for maximum yield, including controlling parameters like pH, temperature, and nutrient supply. After fermentation, penicillin is extracted using solvents and purified.
Streptomycin: The industrial production of streptomycin also involves large-scale fermentation. The bacterium is cultured in bioreactors, and the antibiotic is extracted and purified through a series of steps, including filtration, precipitation, and crystallization.
Types of Reactions:
Penicillin: Penicillin undergoes hydrolysis, where the beta-lactam ring is broken down by beta-lactamase enzymes. This reaction renders the antibiotic inactive.
Streptomycin: Streptomycin can undergo oxidation and reduction reactions. It is also susceptible to hydrolysis under acidic conditions.
Common Reagents and Conditions:
Penicillin: Common reagents include beta-lactamase enzymes for hydrolysis. Acidic or basic conditions can also affect the stability of penicillin.
Streptomycin: Reagents such as oxidizing agents can modify streptomycin. Acidic conditions can lead to hydrolysis.
Major Products Formed:
Penicillin: The hydrolysis of penicillin results in penicilloic acid.
Streptomycin: Oxidation can lead to the formation of various degradation products, while hydrolysis results in streptidine and streptobiosamine.
Wissenschaftliche Forschungsanwendungen
Penicillin-Streptomycin is extensively used in scientific research due to its broad-spectrum antibacterial properties. Some key applications include:
Cell Culture: It is used to prevent bacterial contamination in mammalian cell cultures.
Microbiology: It is employed in microbiological assays to inhibit bacterial growth.
Medicine: While not used directly in human medicine, it serves as a model for studying antibiotic resistance and bacterial infections.
Industry: It is used in the production of various biotechnological products where bacterial contamination needs to be controlled.
Wirkmechanismus
Penicillin: Penicillin works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for cell wall construction, leading to cell lysis and death. Streptomycin: Streptomycin binds to the 30S subunit of bacterial ribosomes, interfering with protein synthesis. This binding causes misreading of mRNA, leading to the production of faulty proteins and ultimately bacterial death.
Vergleich Mit ähnlichen Verbindungen
Ampicillin: Like penicillin, ampicillin is a beta-lactam antibiotic but has a broader spectrum of activity.
Gentamicin: Similar to streptomycin, gentamicin is an aminoglycoside antibiotic that targets bacterial ribosomes.
Uniqueness:
Penicillin-Streptomycin: The combination of penicillin and streptomycin provides a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it highly effective in preventing contamination in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its unique properties compared to similar compounds
Eigenschaften
Molekularformel |
C37H57N9O16S |
|---|---|
Molekulargewicht |
916.0 g/mol |
IUPAC-Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H39N7O12.C16H18N2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22) |
InChI-Schlüssel |
YVSHCKXUFJPXCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)







![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)



